molecular formula C24H31N3O8S B3015095 N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-91-9

N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B3015095
CAS No.: 868983-91-9
M. Wt: 521.59
InChI Key: LNPKOCCRIZMTFU-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (molecular formula: C₂₄H₃₁N₃O₈S, molecular weight: 521.6 g/mol) is a complex oxalamide derivative characterized by two key structural motifs:

  • A 3,4-dimethoxyphenethyl group linked to the N1-position of the oxalamide core.
  • A 3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl group at the N2-position .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O8S/c1-16-13-18(6-8-19(16)32-2)36(30,31)27-11-12-35-22(27)15-26-24(29)23(28)25-10-9-17-5-7-20(33-3)21(14-17)34-4/h5-8,13-14,22H,9-12,15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPKOCCRIZMTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known by its CAS number 874805-22-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O7C_{24}H_{29}N_{3}O_{7}, with a molecular weight of 471.5 g/mol. The structure features a complex arrangement that includes oxazolidine and oxalamide moieties, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC24H29N3O7
Molecular Weight471.5 g/mol
CAS Number874805-22-8
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For instance, compounds containing oxazolidine rings have shown promise in inhibiting tumor growth in vitro. A case study highlighted the effectiveness of related oxazolidine derivatives in reducing the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in cellular processes. Specifically, it may act as an inhibitor of glutaminyl cyclase (QC), which plays a role in neurodegenerative diseases . This inhibition could lead to reduced levels of neurotoxic peptides associated with conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Antibacterial Efficacy : In a comparative study, several oxazolidine derivatives were tested against Gram-positive bacteria. The results indicated that certain modifications to the oxazolidine structure significantly enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Activity : A recent investigation into the cytotoxic effects of related compounds showed that they induced apoptosis in cancer cells via caspase activation pathways. This suggests that this compound may share similar apoptotic mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, particularly in their oxalamide cores and sulfonyl/oxazolidine substituents:

Compound A : N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
  • Molecular Formula : C₂₂H₂₇N₃O₇S
  • Molecular Weight : 477.5 g/mol
  • Key Differences :
    • Replaces the 3,4-dimethoxyphenethyl group with a 4-methylbenzyl moiety at N1.
    • Features a 3,4-dimethoxyphenyl sulfonyl group instead of the 4-methoxy-3-methylphenyl sulfonyl group.
Compound B : N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
  • Molecular Formula : C₂₃H₂₇N₃O₈S
  • Molecular Weight : 505.5 g/mol
  • Key Differences :
    • Substitutes the 4-methoxy-3-methylphenyl sulfonyl group with a dihydrobenzodioxin sulfonyl group.
    • Retains a methoxyphenethyl group but at the 4-methoxy position (vs. 3,4-dimethoxy in the target).
  • Implications : The benzodioxin ring could enhance electron-rich properties, influencing redox stability or π-π stacking interactions .
Compound C : N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)phenyl)-2-methyl-4-oxothiazolidin-3-yl)oxalamide
  • Molecular Formula: Not explicitly provided (see ).
  • Key Differences: Replaces sulfonyl-oxazolidine with thiazolidinone rings at both N1 and N2 positions. Incorporates 4-hydroxy-3-methoxyphenyl groups.
  • Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities, suggesting divergent pharmacological applications compared to sulfonyl-oxazolidine derivatives .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₄H₃₁N₃O₈S C₂₂H₂₇N₃O₇S C₂₃H₂₇N₃O₈S Not Provided
Molecular Weight 521.6 g/mol 477.5 g/mol 505.5 g/mol Not Provided
N1 Substituent 3,4-Dimethoxyphenethyl 4-Methylbenzyl 4-Methoxyphenethyl Thiazolidinone-phenyl
N2 Substituent Sulfonyl-oxazolidine-methyl Sulfonyl-oxazolidine-methyl Sulfonyl-oxazolidine-methyl Thiazolidinone-phenyl
Sulfonyl Group 4-Methoxy-3-methylphenyl 3,4-Dimethoxyphenyl Dihydrobenzodioxin N/A (Thiazolidinone core)

Functional Implications

  • Electron Effects : Compound B’s dihydrobenzodioxin sulfonyl group may offer superior electron-withdrawing properties compared to the target’s 4-methoxy-3-methylphenyl sulfonyl group, affecting receptor binding kinetics.
  • Metabolic Stability : The methyl group in the target’s sulfonyl substituent (vs. methoxy in Compound A) could reduce susceptibility to oxidative metabolism, prolonging half-life .

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